tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a complex organic compound characterized by the presence of a pyridine ring substituted with a boronate ester and a carbamate group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity. The molecular formula for this compound is , and it has a molecular weight of approximately 334.2 g/mol.
This compound belongs to the class of carbamates and is often synthesized for its utility in various chemical reactions. It can be classified as an organic compound with significant relevance in pharmaceutical chemistry due to its biological activity and interactions with enzymes and proteins.
The synthesis of tert-butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate typically involves several key steps:
The molecular structure of tert-butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate features:
The structural analysis reveals that this compound can undergo various chemical transformations due to the presence of these functional groups.
The reactivity of tert-butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate includes:
The mechanism of action for tert-butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate involves:
The compound's stability under various conditions has been studied using density functional theory calculations which suggest multiple stable conformers exist .
tert-butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate has significant applications including:
This compound features a pyridine ring core substituted at three distinct positions, creating a multifunctional organoboron reagent critical for complex molecular assembly. The C17H27BN2O4 molecular formula (MW: 334.225 g/mol) encompasses several strategically positioned functional elements [2]:
Table 1: Atomic Connectivity and Functional Group Roles
Position | Substituent | Function | Structural Impact |
---|---|---|---|
Pyridine C5 | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl | Cross-coupling site | Provides Suzuki reaction capability; enhanced stability |
Pyridine C2 | tert-Butoxycarbonylamino (Boc) | Amine protection/electronic modulator | Directs metalation; reduces boronate electrophilicity |
Pyridine C6 | Methyl group | Steric/electronic modulator | Enhances crystalline stability; fine-tunes reactivity |
The canonical SMILES string CC1=C(C=C(C=N1)NC(OC(C)(C)C)=O)B1OC(C(O1)(C)C)(C)C
precisely encodes this connectivity [2], while the Boc group’s carbonyl (C=O, ~1670 cm⁻¹) and boronate B-O stretches (~1340 cm⁻¹) dominate the IR spectrum.
Organoboron pyridines emerged in the late 20th century as alternatives to unstable pyridineboronic acids. Early syntheses suffered from low yields due to protodeboronation and poor regiocontrol. The integration of pinacol boronate esters in the 1990s marked a watershed, with Miyaura’s pioneering work demonstrating their resilience toward electrophilic attack [3]. The specific incorporation of ortho-directing groups like carbamates followed in the 2000s, capitalizing on the Boc group’s ability to temporarily mask amines while enabling directed ortho-metalation for precise boron installation.
Commercial availability (e.g., CAS 1887223-13-3) since the mid-2010s reflects industrial adoption as a heterocyclic building block [2] [5]. Suppliers like ChemShuttle and BLD Pharm now offer gram-to-kilogram quantities at ≥95% purity, underscoring its transition from academic curiosity to staple reagent [2] [3]. This evolution parallels broader trends in medicinal chemistry, where boron-containing heterocycles grew from <5% of FDA-approved drugs pre-2000 to >18% by 2020, driven by their utility in kinase inhibitors and protease-targeting therapeutics.
Table 2: Evolution of Boron-Heterocycle Synthetic Methods
Era | Dominant Technology | Limitations | Advancements Enabled |
---|---|---|---|
1980s–1990s | Pyridineboronic acids | Rapid decomposition; low yields | Suzuki couplings for biaryl formation |
1990s–2000s | Pinacol boronate esters | Moderate stability; required anhydrous conditions | Air-storable reagents; commercial availability |
2000s–Present | Directed ortho-metalation (DoM) with Boc | Limited regioselectivity in polysubstituted systems | Precise installation of borons ortho to directing groups |
This compound excels in transition-metal-catalyzed cross-couplings, particularly Suzuki-Miyaura reactions, where its Boc group enhances stability without sacrificing reactivity. Key applications include:
Table 3: Representative Coupling Reactions and Yields
Coupling Partner | Catalyst System | Conditions | Yield (%) | Product Application |
---|---|---|---|---|
4-Bromophenylacetate | Pd(dppf)Cl₂/DMF | 80°C, 12 h | 82 | Anti-inflammatory agent intermediate |
2-Chloroimidazo[1,2-a]pyridine | Pd(PPh₃)₄, K₃PO₄ | Dioxane/H₂O, 100°C | 75 | Kinase inhibitor core |
3-Iodo-1H-indole | Pd(OAc)₂/SPhos | Toluene/EtOH, reflux | 68 | Tryptophan-based drug analog |
The Boc group’s electron-withdrawing nature slightly reduces boron electrophilicity versus unmethylated analogs (e.g., tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate [CAS 1095708-32-9]), necessitating marginally higher temperatures (80–100°C vs. 60–80°C) but improving handling and storage stability [3] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1